N-hydroxynitramide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18550-55-5 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
78.028 g/mol |
IUPAC Name |
N-hydroxynitramide |
InChI |
InChI=1S/H2N2O3/c3-1-2(4)5/h1,3H |
InChI Key |
BUIMWOLDCCGZKZ-UHFFFAOYSA-N |
SMILES |
N([N+](=O)[O-])O |
Canonical SMILES |
N([N+](=O)[O-])O |
Synonyms |
Angeli's salt hyponitric acid, disodium salt oxyhyponitrite sodium trioxodinitrate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Hydroxynitramide
De Novo Synthetic Routes for N-Hydroxynitramide
Detailed de novo synthetic routes specifically targeting this compound are not extensively documented in publicly available literature. However, insight into potential pathways can be drawn from the well-established syntheses of its structural analog, nitramide (B1216842) (H₂NNO₂). The synthesis of nitramide often begins with precursors that can be hydrolyzed or treated to yield the final product. wikipedia.org
One of the earliest methods for producing nitramide involved the hydrolysis of potassium nitrocarbamate. wikipedia.org Other established routes include:
Hydrolysis of Nitrocarbamic Acid : This process yields nitramide and carbon dioxide. wikipedia.org
Reaction of Sodium Sulfamate with Nitric Acid : This reaction produces nitramide alongside sodium bisulfate. wikipedia.org
Reaction of Dinitrogen Pentoxide with Ammonia (B1221849) : The reaction of N₂O₅ with two equivalents of ammonia can also form nitramide. wikipedia.org
Hydrolysis of N,N'-Dinitrourea : N,N'-Dinitrourea, a precursor for some energetic compounds, can be hydrolyzed to produce nitramide. researchgate.net
These methods for the synthesis of nitramide are summarized in the table below.
| Starting Material | Reagents | Key Transformation |
| Potassium Nitrocarbamate | Sulfuric Acid (H₂SO₄) | Hydrolysis |
| Nitrocarbamic Acid | Water | Hydrolysis |
| Sodium Sulfamate | Nitric Acid (HNO₃) | Nitration/Hydrolysis |
| N,N'-Dinitrourea | Bases/Acids | Hydrolysis |
| Dinitrogen Pentoxide | Ammonia (NH₃) | Amination |
This table outlines established synthetic routes for nitramide (H₂NNO₂), a structural analog of this compound.
Synthesis of Substituted this compound Derivatives and Analogues
The synthesis of derivatives allows for the modification of a core molecule's properties. This section reviews approaches for creating substituted analogues of this compound.
Specific and targeted synthetic methodologies for N-benzyl-N-hydroxynitramide are not well-documented in the surveyed scientific literature. Research often focuses on the synthesis of related but structurally distinct compounds such as N-benzylhydroxylamine. scispace.comgoogle.com These syntheses, for instance, may involve the reaction of C-phenyl-N-benzyl nitrone with hydroxylamine (B1172632) hydrochloride or the oximation of benzaldehyde (B42025) followed by reduction. scispace.comgoogle.com However, these routes produce a hydroxylamine derivative lacking the critical N-NO₂ functionality of a nitramide.
While direct synthesis of this compound derivatives is scarce, several general methodologies exist for preparing N-hydroxy-nitrogen-containing compounds, which could theoretically be adapted.
Catalytic Reduction of Nitro Compounds : The partial reduction of a nitro group is a primary method for forming N-hydroxy compounds. nih.gov This transformation can be achieved using various catalytic systems. For example, substituted nitrobenzenes can be hydrogenated to N-phenylhydroxylamines using catalysts like platinum-on-carbon, often in the presence of a catalyst poison like dimethyl sulfoxide (B87167) (DMSO) to prevent over-reduction to the amine. nih.govmdpi.com Other systems employ Raney Ni with hydrazine (B178648) as the reductant. google.com The selective hydrogenation of nitro derivatives in the presence of a platinum catalyst and specific nitrogen-containing bases is another documented approach. googleapis.com
Nucleophilic Substitution with Hydroxylamine : N-substituted hydroxylamines can be prepared via the reaction of an appropriate electrophile with hydroxylamine. researchgate.net A novel approach to synthesizing hydroxamic acids, which contain the N-hydroxy group, involves the ring-opening of N-substituted succinimides with hydroxylamine. mdpi.combeilstein-archives.org
Oxidation of Amines : The direct oxidation of amines offers another route. N,N-dialkyl-hydroxylamines can be synthesized by oxidizing the corresponding dialkylamine with hydrogen peroxide (H₂O₂) in the presence of a titanium-silicalite catalyst. google.com
Synthesis via Hydroxylamine Intermediates : Some multi-step syntheses of complex heterocyclic molecules proceed through an N-hydroxy intermediate. For example, the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles involves the partial reduction of a nitro group to a hydroxylamine, which then undergoes base-mediated cyclization. nih.gov
The table below summarizes these general approaches.
| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Product Class |
| Catalytic Reduction | Nitro Compounds | H₂, Pt/C, DMSO; Hydrazine, Raney Ni | N-Hydroxylamines |
| Nucleophilic Substitution | Alkyl/Aryl Halides, Succinimides | Hydroxylamine | N-Substituted Hydroxylamines, Hydroxamic Acids |
| Amine Oxidation | Dialkylamines | Hydrogen Peroxide (H₂O₂), Ti-Silicalite | N,N-Dialkyl-Hydroxylamines |
| Intramolecular Cyclization | Nitrobenzoates | Hydrazine, Rh/C; Base | Benzisoxazolones (via Hydroxylamine intermediate) |
This table provides an overview of general synthetic methods for producing various N-hydroxy-nitrogen-containing compounds.
Catalytic Methods in this compound Chemical Transformations
Direct studies on the catalytic transformations of this compound are limited. However, the behavior of the closely related nitramide (H₂NNO₂) provides valuable context. The decomposition of nitramide is a well-studied reaction that is subject to both acid and base catalysis. acs.orgacs.org This suggests that the N-NO₂ bond, also present in this compound, is susceptible to catalytic influence.
Furthermore, catalysis is central to the synthesis of N-hydroxy compounds from nitroaromatics. The selective reduction of nitrobenzene (B124822) to N-phenylhydroxylamine is a delicate process where the catalyst plays a crucial role. Platinum (Pt) and iridium (Ir) based catalysts have been shown to facilitate this transformation, with catalyst poisons or specific supports used to halt the reaction at the hydroxylamine stage and prevent further reduction to aniline. nih.govmdpi.com
Advanced Isolation and Purification Protocols
The purification of small, potentially energetic nitrogen-containing compounds requires specific protocols to ensure both purity and safety. For nitramines and related compounds, recrystallization is a fundamental technique. nih.gov The crude product is dissolved in a suitable solvent mixture, such as ethylene (B1197577) chloride and isopropanol, and allowed to crystallize, which helps in removing impurities. google.com Simple filtration with suction followed by washing and drying is a common step in isolating crude products like β-phenylhydroxylamine from a reaction mixture. orgsyn.org
More advanced techniques have been developed for controlling the solid-state form of high-nitrogen compounds.
Solvothermal Recrystallization : This technique involves recrystallization from a solvent at elevated temperatures and pressures and can be used to access new polymorphs and solvates. nih.gov
High-Pressure Recrystallization : Applying high pressure during the crystallization process can force the formation of new anhydrous phases or even incorporate solvent molecules to form stochastic hydrates, altering the crystal structure and properties of the material. nih.gov
These advanced methods are particularly relevant for energetic materials where crystal density, morphology, and stability are critical performance parameters.
Elucidation of Reaction Mechanisms and Kinetic Profiles of N Hydroxynitramide
Quantitative Kinetic Analysis and Rate Constant Determinations
Understanding the kinetics of N-hydroxynitramide reactions is crucial for predicting its behavior and controlling its transformations. This involves both experimental methodologies for measuring reaction rates and theoretical frameworks for modeling these processes.
Experimental Methodologies for Reaction Kinetics
The determination of reaction kinetics typically relies on precise measurement techniques. While specific methodologies applied directly to this compound are not explicitly detailed in the provided search results, general approaches for kinetic analysis are mentioned. Spectroscopic methods, such as NMR and IR, are often employed for online kinetic analysis, although they may have limitations in dynamic range and resolution for detecting numerous minor components researchgate.net. The relative rate technique is a common method for determining rate coefficients, particularly in atmospheric chemistry, as it avoids the need for direct detection of highly reactive species like OH radicals researchgate.net. For this compound, experimental studies would likely involve monitoring the disappearance of reactants or the appearance of products over time under controlled conditions to derive rate constants and reaction orders.
Theoretical Frameworks for Kinetic Modeling
Theoretical and computational approaches are vital for elucidating reaction mechanisms and predicting kinetic parameters. Density-functional theory (DFT) is a computational method used to investigate structural, magnetic, and electronic properties, and its results are employed to study antioxidant properties and energetics of free radical scavenge researchgate.net. Such computational insights can provide activation energies, transition states, and reaction pathways that complement experimental kinetic data. For instance, studies on similar compounds might utilize computational methods to model reaction rates and mechanisms, offering a theoretical basis for observed kinetic profiles researchgate.netnih.govnih.gov.
Mechanistic Insights from Diverse Chemical Transformations
The reactivity of this compound can be understood by examining its behavior in various types of chemical transformations, including reductive and oxidative pathways.
Reductive Transformations and Hydrogenation Pathways
Information regarding the specific reductive transformations or hydrogenation pathways of this compound is limited in the provided search results. However, related compounds, such as N-hydroxyphthalimide (NHPI) esters, are known to undergo reductive decarboxylative fragmentation, often initiated by single-electron transfer (SET) under various conditions (thermal, photochemical, or electrochemical) beilstein-journals.org. These processes typically generate substrate radicals. While direct data for this compound is scarce, its functional groups suggest potential susceptibility to reduction.
Oxidative Reaction Pathways
The oxidative reaction pathways of this compound are also not extensively detailed in the provided snippets. However, research on related N-hydroxy compounds, such as N-hydroxy-4-chloroacetanilide, indicates complex autoxidation mechanisms and hemoglobin-catalyzed oxidation processes nih.gov. These reactions can involve the formation of nitroxyl (B88944) radicals and lead to various oxidized products, with kinetics that depend on the specific substrate and reaction conditions. For example, the autoxidation of N-hydroxy-4-chloroaniline was rapid, yielding several oxidized products, whereas its acetanilide (B955) derivative showed much slower decomposition nih.gov. Studies on the oxidation of thiols by hydrogen peroxide, while not directly involving this compound, highlight the importance of solvent effects and charge redistribution in reaction mechanisms, challenging simple SN2 paradigms nih.gov.
Nucleophilic and Electrophilic Activation Mechanisms
Furthermore, this compound is chemically related to Angeli's salt (Disodium this compound), which is known for its ability to act as a donor of nitric oxide (NO) and nitroxyl (HNO) under physiological conditions vulcanchem.com. Nitroxyl (HNO) is a nucleophilic species, and its release from related compounds indicates a potential pathway where this compound or its derivatives could engage in nucleophilic reactions or be activated by electrophilic species. However, the direct participation of this compound itself as a primary nucleophile or electrophile, or its activation by external nucleophiles or electrophiles in a defined mechanistic step, is not explicitly detailed in the reviewed literature snippets. The focus remains on its potential as a transient intermediate or a precursor to other reactive species.
Impact of Reaction Parameters on Mechanistic Outcomes
The reaction conditions under which this compound or its related transformations occur significantly influence the mechanistic pathways and outcomes. In the conversion of oximes to carbonyl compounds, optimal conditions have been identified involving a mixture of methanol (B129727) and water (1:1, v/v) as the solvent system, with microwave irradiation at 150°C for approximately 10 minutes organic-chemistry.org. These conditions facilitate efficient conversion with yields up to 92%, highlighting the impact of solvent composition, temperature, and energy input (microwave irradiation) on the reaction's success. The reaction is noted to proceed under neutral, mild, and eco-friendly conditions organic-chemistry.org.
Other related chemical processes involving this compound or similar structures utilize different parameters. For instance, the synthesis of disodium (B8443419) this compound involves reacting hyponitrous acid with sodium hydroxide (B78521) in anhydrous solvents such as diethyl ether, followed by isolation via vacuum filtration and purification through recrystallization from ethanol (B145695) vulcanchem.com. In other synthetic contexts, reactions may require thermal conditions and the presence of a base like triethylamine (B128534) in solvents such as dichloromethane (B109758) (DCM) google.com. The release of nitroxyl (HNO) from Angeli's salt, a close relative of this compound, is described as occurring under physiological conditions, implying that pH and biological milieu can also dictate its reactivity and mechanistic behavior vulcanchem.com.
The following table summarizes key reaction parameters and outcomes observed in the conversion of oximes to carbonyl compounds, a process where this compound is proposed as an intermediate:
| Parameter | Condition | Outcome / Yield | Reference |
| Solvent System | Methanol/Water (1:1, v/v) | Good to Excellent | organic-chemistry.org |
| Temperature | 150°C | Up to 92% | organic-chemistry.org |
| Energy Source | Microwave Irradiation | 10 minutes | organic-chemistry.org |
| Reaction Conditions | Neutral, Mild, Eco-friendly | High Yields | organic-chemistry.org |
| Base (in related synthesis) | Sodium Hydroxide (NaOH) | Product formation | vulcanchem.com |
| Solvent (in related synthesis) | Anhydrous Diethyl Ether | Product formation | vulcanchem.com |
| Solvent (in related synthesis) | Dichloromethane (DCM) | Reaction occurs | google.com |
| Base (in related synthesis) | Triethylamine | Reaction occurs | google.com |
| Temperature (in related synthesis) | Thermal conditions may be required | Reaction occurs | google.com |
Compound List:
this compound
2-nitro-4,5-dichloropyridazin-3(2H)-one
Oximes
Aldehydes
Ketones
1,2,3-oxadiazetidin-2-ium
Angeli's salt
Sodium trioxodinitrate(II)
Hyponitric acid
Hyponitrous acid
Silver(I) hyponitrite
Hydrochloric acid
Silver chloride
Sodium hydroxide
Nitric oxide (NO)
Nitroxyl (HNO)
Dichloromethane (DCM)
Methanol (MeOH)
Water (H2O)
Ethanol
Diethyl ether
Triethylamine
N-benzyl-N-hydroxynitramide hydrochloride
Tetramethyl decane (B31447) (TMS)
Dimethyl sulfoxide (B87167) (DMSO-d6)
Advanced Theoretical and Computational Investigations of N Hydroxynitramide
Quantum Chemical Characterization of N-Hydroxynitramide Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic behavior and reactivity of this compound at the atomic level. These approaches allow for a detailed description of the molecule's orbitals, charge distribution, and the energetic landscape of its chemical reactions.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. mdpi.com For this compound, various DFT functionals and basis sets are employed to optimize its molecular geometry and calculate key properties. These calculations provide insights into bond lengths, bond angles, and vibrational frequencies. mdpi.com
Modern DFT studies often utilize hybrid functionals, such as B3LYP or wB97X-D, which incorporate a portion of exact Hartree-Fock exchange to improve accuracy, particularly for describing hydrogen-bonding interactions. rsc.org The choice of basis set, which describes the atomic orbitals, is also critical for obtaining reliable results. mdpi.com By solving the Kohn-Sham equations, DFT yields the ground-state electronic structure, molecular orbital energies (like the HOMO and LUMO), and other parameters that are essential for analyzing the molecule's stability and reactivity. mdpi.comrsc.org
Table 1: Illustrative DFT-Calculated Properties for a Molecular System (Note: This table is illustrative of typical DFT outputs; specific values for this compound require dedicated computational studies.)
| Property | Methodology | Calculated Value |
|---|---|---|
| Optimized Bond Length (N-N) | B3LYP/6-311+G(d,p) | Data not available |
| Optimized Bond Angle (H-O-N) | B3LYP/6-311+G(d,p) | Data not available |
| HOMO-LUMO Energy Gap | wB97X-D/aug-cc-pVTZ | Data not available |
| Dipole Moment | B3LYP/6-311+G(d,p) | Data not available |
For benchmarking and achieving higher accuracy, high-level ab initio methods like Coupled Cluster (CC) theory are utilized. aps.org Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its precise calculation of molecular energies. aps.orgaps.org These methods provide a more rigorous treatment of electron correlation—the interactions between electrons—which is crucial for an accurate description of molecular properties. aps.org While computationally more demanding than DFT, CC methods serve as a critical reference for validating the results obtained from more approximate methods and for studying systems where electron correlation effects are particularly strong. aps.org
Molecular Dynamics and Multi-Scale Simulation Techniques
To understand the behavior of this compound in a condensed phase or over longer timescales, molecular dynamics (MD) and multi-scale simulations are employed. MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. mdpi.com This approach can reveal dynamic processes such as conformational changes, solvent effects, and interactions with other molecules. nih.govresearchgate.net
Multi-scale modeling techniques bridge the gap between quantum mechanical descriptions and macroscopic behavior. nih.govnih.gov These methods can combine different levels of theory, for example, using a high-accuracy quantum mechanical method for the reactive center of a system while treating the surrounding environment with a less computationally expensive classical force field. rsc.orgresearchgate.net This allows for the simulation of larger, more complex systems that would be computationally prohibitive with purely quantum mechanical methods. nih.govresearchgate.net
Prediction of Reaction Energy Barriers and Transition State Geometries
A key application of computational chemistry is the prediction of kinetic parameters for chemical reactions. By mapping the potential energy surface, researchers can identify transition state structures, which are the highest energy points along a reaction pathway. nih.gov The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor determining the reaction rate. nih.govresearchgate.net
Computational methods like DFT are widely used to locate transition states and calculate these energy barriers. nih.gov Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. nih.gov Accurate prediction of these parameters is vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations involving this compound. researchgate.net
Electronic Structure Analysis and Quantum Descriptors of Reactivity
Analysis of the electronic structure provides deep insights into a molecule's inherent reactivity. Quantum descriptors, derived from electronic structure calculations, are used to quantify and predict chemical behavior. nih.govresearchgate.net
Key descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical stability. rsc.org
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis distribute the molecule's total electron density among its atoms, revealing electrophilic and nucleophilic sites. nih.govmdpi.com
Fukui Functions: These descriptors indicate the change in electron density at a specific point when the total number of electrons in the system changes, highlighting the most reactive sites for nucleophilic, electrophilic, or radical attack. nih.gov
Electrophilicity Index: This global descriptor measures a molecule's ability to accept electrons. nih.gov
These descriptors help in building structure-activity relationships and can be used in machine learning models to predict the reactivity of new compounds without the need for extensive calculations. researchgate.netchemrxiv.org
Table 2: Common Quantum Descriptors of Reactivity
| Descriptor | Description | Relevance to Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. rsc.org |
| NPA Atomic Charges | Charge distribution on each atom from Natural Population Analysis. | Identifies electrophilic (positive) and nucleophilic (negative) sites. nih.gov |
| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the overall electrophilic nature of a molecule. nih.gov |
Computational Modeling of Catalytic Processes involving this compound
Computational modeling is an invaluable tool for studying catalytic reactions, providing atomic-level details of reaction mechanisms that are often difficult to probe experimentally. nih.govmdpi.com Theoretical studies can be used to investigate how a catalyst interacts with this compound, stabilizing transition states and lowering activation energy barriers. rsc.org
By modeling the entire catalytic cycle, researchers can identify the rate-determining step, understand the role of the catalyst's active site, and rationalize experimental observations of activity and selectivity. mdpi.com These computational insights can guide the design of new and improved catalysts for transformations involving this compound. mdpi.com
Spectroscopic and Advanced Analytical Methodologies for N Hydroxynitramide Research
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of molecules. americanpharmaceuticalreview.com For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a vibration to be Raman active, it must induce a change in the molecule's polarizability. americanpharmaceuticalreview.comornl.gov These two methods provide complementary information, offering a detailed molecular fingerprint. americanpharmaceuticalreview.com
While specific experimental spectra for N-hydroxynitramide are not extensively detailed in readily available literature, analysis can be informed by studies of its structural isomer, nitramide (B1216842) (H₂NNO₂). researchgate.net For this compound, key vibrational modes would be expected to include O-H stretching, N-H stretching, N=N or N-N stretching, and N-O stretching, as well as various bending modes.
Note on Data Table: Due to a lack of specific experimental vibrational data for this compound in the reviewed literature, the following table presents data for its structural isomer, nitramide (H₂NNO₂) , to illustrate the type of information obtained from vibrational spectroscopy. researchgate.netznaturforsch.com
| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| ν(NH₂) | Symmetric and Asymmetric N-H Stretching | 3200-3400 |
| δ(NH₂) | N-H Bending (Scissoring) | 1600-1650 |
| ν(NO₂) | Asymmetric N-O Stretching | 1500-1600 |
| ν(NO₂) | Symmetric N-O Stretching | 1250-1350 |
| ν(N-N) | N-N Stretching | 1000-1200 |
| ω(NH₂) | N-H Wagging | ~700-800 |
| δ(NO₂) | NO₂ Bending (Scissoring) | ~600-700 |
The assignment of experimental vibrational spectra is significantly enhanced by quantum chemical calculations. nih.gov Methods like Density Functional Theory (DFT) are used to compute the optimized molecular geometry and predict the vibrational frequencies and intensities. nih.gov Comparing the theoretically predicted spectrum with the experimental IR and Raman data helps to confirm the molecular structure and provides a more accurate assignment of the observed vibrational bands. nih.govnih.gov
For complex molecules, the harmonic vibrational analyses performed in these calculations may not perfectly match experimental results due to anharmonic effects, especially in systems with hydrogen bonding. chemrxiv.org However, the correlation allows for the identification of characteristic peaks and can reveal the nature of intermolecular interactions. nih.gov In the case of this compound, theoretical calculations would be essential to differentiate between its possible tautomers and conformers and to assign the complex vibrational modes associated with the N-N-O-H framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. hyphadiscovery.comslideshare.net Information is derived from the chemical shift, signal integration, and spin-spin splitting patterns. hw.ac.uklibretexts.org
For this compound (H₂N₂O₃), ¹H, ¹⁴N, and ¹⁵N NMR would be particularly informative.
¹H NMR: Would identify the chemical environments of the hydrogen atoms. The proton attached to the oxygen (in the hydroxyl group) and the proton on the nitrogen would exhibit distinct chemical shifts. The signal for the O-H proton is often broad and its chemical shift can be sensitive to solvent and concentration. hw.ac.ukslideshare.net
¹⁴N and ¹⁵N NMR: These techniques would provide direct information about the nitrogen atoms. Given the structure contains two different nitrogen environments (one bonded to a hydroxyl group and the other part of the nitro group), two distinct signals would be expected. ¹⁵N NMR, although less sensitive, can provide sharper signals and more precise coupling information.
Note on Data Table: Specific experimental NMR data for this compound is scarce. The following table presents representative ¹H, ¹⁴N, and ¹⁵N NMR data for its structural isomer, nitramide (H₂NNO₂) , in a THF-d8 solution to illustrate the expected data types. znaturforsch.com
| Nucleus | Functional Group Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -NH₂ | 10.1 | - | - |
| ¹⁴N | -NO₂ | -26 | - | - |
| ¹⁴N | -NH₂ | -221 | - | - |
| ¹⁵N | -NO₂ | -25.5 | Singlet | - |
| ¹⁵N | -NH₂ | -220.3 | Triplet | ¹J(N-H) = 90 |
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. youtube.com For this compound (H₂N₂O₃), the monoisotopic mass is approximately 78.0065 g/mol . nih.gov
Upon ionization, typically through methods like electrospray ionization (ESI) or electron impact (EI), a molecular ion (M⁺ or [M-H]⁻) is formed. researchgate.net This molecular ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, stable daughter ions. youtube.com The analysis of these fragments helps to piece together the original molecular structure. For this compound, logical fragmentation pathways could include the loss of neutral species such as:
Loss of a hydroxyl radical (•OH, 17 Da)
Loss of nitric oxide (NO, 30 Da)
Loss of nitrogen dioxide (NO₂, 46 Da)
Loss of water (H₂O, 18 Da) through rearrangement
The fragmentation pattern of amines often involves alpha-cleavage, while compounds with nitro groups can show characteristic losses of NO and NO₂. libretexts.orgmiamioh.edu The study of these patterns is essential for confirming the connectivity of atoms within the this compound molecule.
Development of Advanced Analytical Techniques for this compound Detection
The development of advanced and field-deployable analytical techniques is critical, particularly for compounds like this compound which may be of interest in the broader context of energetic materials. nih.govmdpi.com The goal is to achieve high sensitivity, selectivity, and rapid analysis times. longdom.org
Promising methodologies for the detection of this compound and related nitramines include:
Ion Mobility Spectrometry (IMS): A rapid and highly sensitive technique that separates ions based on their size and shape as they drift through a gas under an electric field. It is widely used for the field detection of explosives. longdom.org
Surface-Enhanced Raman Spectroscopy (SERS): This technique dramatically increases the Raman signal of molecules adsorbed on nanostructured metal surfaces, enabling the detection of trace amounts of a substance. longdom.org Its high specificity makes it suitable for identifying compounds in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of compounds in complex mixtures. researchgate.net
Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with tailor-made recognition sites for a specific target molecule. longdom.org They can be used as selective sorbents for sample pre-concentration or as recognition elements in chemical sensors, offering a route to developing highly selective detection systems for this compound.
These advanced methods offer the potential for real-time monitoring and trace-level detection, moving beyond traditional laboratory-based analyses. longdom.orgpitt.edu
Academic Research on N Hydroxynitramide Derivatives and Analogues
Synthesis and Characterization of Novel N-Hydroxynitramide Derivatives
The synthesis of novel this compound derivatives, while not extensively documented, can be extrapolated from established methods for creating similar N-hydroxy compounds, such as N-hydroxyamides and N-hydroxyindoles. A common strategy involves the introduction of a hydroxyl group onto a nitrogen atom within a precursor molecule.
One such adaptable method is the ring opening of N-substituted succinimides with hydroxylamine (B1172632). mdpi.com This approach offers a straightforward route to N-hydroxybutanamide derivatives, which share the core N-hydroxyamide functionality with certain this compound analogues. The reaction typically proceeds under mild conditions and can be tailored to produce a variety of structures by modifying the substituent on the succinimide (B58015) ring. mdpi.com
Another relevant synthetic approach is the base-mediated cyclization of nitro-aromatic compounds. For instance, N-hydroxyindoles can be synthesized from alkyl 2-(2-nitroaryl)-2-butenoates using a strong base. nih.gov This method highlights a pathway to form cyclic N-hydroxy compounds, which could be conceptually applied to the synthesis of heterocyclic this compound analogues.
The characterization of these novel derivatives relies on a suite of standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, identifying the connectivity of atoms, and confirming the presence of the N-hydroxy group. mdpi.comnih.gov Infrared (IR) spectroscopy is employed to identify key functional groups, such as the N-O and O-H stretching vibrations characteristic of the N-hydroxy moiety. mdpi.comnih.gov Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds. researchgate.net
Table 1: Representative N-Hydroxy Compounds and Their Characterization Data
| Compound Name | Synthetic Method | Key Characterization Data | Reference |
|---|---|---|---|
| N-[4,7-dioxo-2-(O-tolyl)-1,3-oxazepin-3(2H,4H,7H)-yl]-2-[(coumarin-4-yl)oxy] acetamide | Cyclization of a Schiff base with maleic anhydride | ¹H-NMR: δ 4.45 (s, 2H, CH₂), δ 8.21 (s, 1H, NH) | mdpi.com |
| N-((2-hydroxyethyl) carbamothioyl) acrylamide (B121943) (HCA) | Reaction of acryloyl chloride with ammonium (B1175870) thiocyanate (B1210189) followed by reaction with ethanolamine | Confirmed by IR and ¹H NMR | nih.gov |
| N-(bis(2-hydroxyethyl) carbamothioyl) acrylamide (BHCA) | Reaction of acryloyl chloride with ammonium thiocyanate followed by reaction with diethanolamine | Confirmed by IR and ¹H NMR | nih.gov |
Structure-Reactivity Relationship Studies in N-Hydroxy-Nitrogen Systems
The relationship between the structure of N-hydroxy-nitrogen compounds and their reactivity is a critical area of investigation. The stability and chemical behavior of the N-hydroxy group are significantly influenced by the electronic and steric nature of the surrounding molecular framework. nih.govyoutube.com
The presence of electron-withdrawing or electron-donating groups adjacent to the N-hydroxy moiety can profoundly alter its reactivity. libretexts.org For example, electron-withdrawing groups can increase the acidity of the hydroxyl proton, making the compound more susceptible to deprotonation. Conversely, electron-donating groups can increase the electron density on the nitrogen and oxygen atoms, potentially influencing their nucleophilicity.
Studies on N-(hydroxy)peptides have shown that the incorporation of N-(hydroxy)glycine residues can stabilize β-sheet structures through strong interstrand hydrogen bonds, highlighting the influence of the N-hydroxy group on molecular conformation and self-assembly. chemrxiv.org
Utilization of Derivatives as Mechanistic Probes
The unique reactivity of the N-hydroxy group makes its derivatives valuable as mechanistic probes to investigate the pathways of chemical reactions. The ability of certain N-hydroxy compounds to generate transient, highly reactive species can be exploited to study the intermediates and transition states of complex transformations. nih.gov
For example, compounds that can be selectively triggered to produce nitrenium ions could be used to probe the mechanisms of electrophilic aromatic substitution or other reactions involving electrophilic intermediates. By observing the products formed from the reaction of these in situ-generated electrophiles with various substrates, researchers can gain insights into the selectivity and kinetics of the reaction.
Furthermore, the synthesis of a series of derivatives with systematically varied substituents allows for the study of electronic and steric effects on reaction mechanisms. By correlating the reaction rates or product distributions with the electronic parameters of the substituents (e.g., Hammett plots), a deeper understanding of the transition state structure can be achieved. libretexts.org While specific examples involving this compound derivatives are not prominent in the literature, the principles derived from analogous systems are directly applicable.
Exploration of Functional Group Interconversions and Transformations
The N-hydroxy group is a versatile functionality that can participate in a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures. solubilityofthings.com Understanding these interconversions is fundamental to the synthetic utility of this compound derivatives and their analogues.
Common transformations of the N-hydroxy group include oxidation and reduction. Oxidation can lead to the formation of nitroso or nitro compounds, depending on the reaction conditions and the substrate. nih.gov Conversely, reduction of the N-hydroxy group can yield the corresponding amine.
The hydroxyl moiety of the N-hydroxy group can also undergo reactions typical of alcohols, such as etherification or esterification, to produce N-alkoxy or N-acyloxy derivatives, respectively. nih.gov These transformations can be used to protect the N-hydroxy group or to modify the steric and electronic properties of the molecule. youtube.com
The N-hydroxy group can also influence the reactivity of adjacent functional groups. For example, its presence can direct the regioselectivity of electrophilic attack on an aromatic ring or alter the acidity of nearby protons. These interactions are crucial considerations in the design of multi-step synthetic sequences involving N-hydroxy compounds. science.gov
Future Research Directions and Emerging Paradigms in N Hydroxynitramide Chemistry
Sustainable and Green Chemical Synthesis Approaches
The pursuit of sustainable and green chemical synthesis is a cornerstone of modern chemistry, aiming to reduce environmental impact and enhance resource efficiency. reagent.co.uk For N-hydroxynitramide, future research in this area will be pivotal in transitioning from traditional synthetic routes, which may rely on harsh reagents and generate significant waste, to more benign and atom-economical alternatives.
Key areas of focus for future research include:
Catalytic Routes: The development of selective catalytic systems for the synthesis of this compound could offer significant advantages over stoichiometric methods. Research into heterogeneous and homogeneous catalysts could lead to milder reaction conditions, higher yields, and easier product separation, thereby reducing energy consumption and waste generation.
Renewable Feedstocks: A paradigm shift towards the use of renewable feedstocks is essential for long-term sustainability. reagent.co.uk Future studies could explore the synthesis of this compound precursors from biomass-derived platform molecules, moving away from a reliance on petrochemical sources.
Alternative Solvents: The use of safer, non-toxic, and renewable solvents is a key principle of green chemistry. hilarispublisher.com Investigations into the use of water, supercritical fluids, or bio-derived solvents for the synthesis and purification of this compound could drastically reduce the environmental footprint of its production.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for process intensification. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes with minimized waste. researchgate.net
The following table outlines potential green chemistry metrics that could be used to evaluate and compare different synthetic routes to this compound. researchgate.netnih.gov
| Metric | Description | Ideal Value | Relevance to this compound Synthesis |
| Atom Economy | A measure of the efficiency with which atoms from the reactants are incorporated into the desired product. | 100% | Maximizing the incorporation of starting material atoms into the this compound structure. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste to the mass of product. | 0 | Minimizing the generation of by-products and unused reagents. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | 1 | Reducing the overall material footprint of the synthesis process. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% | A comprehensive measure of the efficiency of a chemical reaction. nih.gov |
Advanced Computational Design and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new chemical entities and for understanding their properties at a molecular level. For this compound, these approaches can provide profound insights that would be difficult or impossible to obtain through experimental means alone.
Future research directions in this domain include:
Quantum Chemical Studies: High-level quantum chemical calculations can be employed to elucidate the electronic structure, bonding, and spectroscopic properties of this compound and its derivatives. This can aid in understanding its stability, reactivity, and potential reaction mechanisms.
Predictive Modeling of Properties: The development of quantitative structure-property relationship (QSPR) models can enable the prediction of various physicochemical properties of novel this compound derivatives. This can guide the design of molecules with tailored characteristics, such as enhanced thermal stability or specific reactivity.
Decomposition Pathway Analysis: Computational modeling can be used to investigate the thermal decomposition pathways of this compound. Understanding these mechanisms is crucial for assessing its stability and for designing safer handling and storage protocols. Theoretical studies on the decomposition of other energetic materials have demonstrated the power of this approach.
Reaction Mechanism Elucidation: Computational methods can be used to map out the potential energy surfaces of reactions involving this compound, providing detailed insights into reaction mechanisms, transition states, and the influence of catalysts.
The table below illustrates the potential applications of various computational methods in the study of this compound.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of molecular geometry, vibrational frequencies, and electronic properties. |
| Ab initio methods | High-accuracy calculations of energetic properties and reaction barriers. |
| Molecular Dynamics (MD) simulations | Simulation of the behavior of this compound in different environments (e.g., solution, solid state) and at various temperatures. |
| Quantitative Structure-Property Relationship (QSPR) | Development of models to predict properties such as density, heat of formation, and sensitivity for new derivatives. |
Exploration of Unprecedented Reactivity Patterns
The unique combination of a hydroxylamine (B1172632) and a nitramine functional group within the same molecule suggests that this compound may exhibit novel and unprecedented reactivity. A thorough exploration of its chemical behavior is essential for uncovering new synthetic applications and understanding its role as a potential reaction intermediate.
Future research should focus on:
Reactions at the Hydroxylamine Moiety: Investigating the reactivity of the N-OH group, including its potential for oxidation, reduction, and substitution reactions. This could lead to the synthesis of a wide range of new this compound derivatives with diverse functionalities.
Reactions at the Nitramine Moiety: Exploring the chemistry of the N-NO2 group, which is known to be a key functional group in energetic materials. Understanding its reactivity is crucial for both synthetic applications and for assessing the compound's stability.
Intramolecular Interactions and Rearrangements: Studying the potential for intramolecular interactions between the hydroxylamine and nitramine groups, which could lead to unique rearrangement reactions and the formation of novel heterocyclic structures.
This compound as a Synthon: Investigating the use of this compound as a building block in organic synthesis. Its bifunctional nature could allow for its use in the construction of complex molecules. The concept of a reaction intermediate is central to understanding complex reaction mechanisms. hilarispublisher.comarxiv.orgacs.org
The following table outlines potential areas of reactivity for this compound that warrant future investigation.
| Functional Group | Potential Reactions to Explore | Potential Products/Intermediates |
| Hydroxylamine (-NOH) | Oxidation, reduction, acylation, alkylation, condensation with carbonyl compounds. | O-substituted derivatives, nitroxide radicals, nitrones. |
| Nitramine (-NNO2) | Reduction, hydrolysis, reactions with electrophiles and nucleophiles. | Amines, hydrazines, N-substituted nitramines. |
| Combined Reactivity | Cyclization reactions, fragmentation pathways, rearrangement reactions. | Heterocyclic compounds, release of small molecules (e.g., N2O, H2O). |
Integration with Principles of Sustainable Chemistry
The integration of this compound chemistry with the broader principles of sustainable chemistry is crucial for ensuring that its future development is environmentally and economically viable. requimte.pt This involves a holistic approach that considers the entire life cycle of the compound, from its synthesis to its ultimate fate in the environment. mdpi.com
Key aspects for future consideration include:
Benign by Design: The "benign by design" philosophy should guide the development of new this compound derivatives, aiming to minimize their intrinsic toxicity and environmental persistence while maximizing their desired functionality. researchgate.netqut.edu.au
Life Cycle Assessment (LCA): Conducting comprehensive life cycle assessments for the production and use of this compound will be essential for identifying environmental hotspots and for making informed decisions about the sustainability of different synthetic routes and applications. mdpi.com
Circular Economy Concepts: Exploring the potential for incorporating this compound and its derivatives into a circular economy framework, where waste is minimized and materials are reused or recycled, is a long-term goal. hbm4eu.eukochmodular.comicca-chem.orgmdpi.com This could involve, for example, designing processes where by-products from one reaction can be used as feedstocks for another.
Safety and Hazard Assessment: A thorough and ongoing assessment of the potential hazards associated with this compound is a prerequisite for its sustainable development. This includes understanding its thermal stability, sensitivity to initiation, and potential for toxicological effects.
The table below summarizes the twelve principles of green chemistry and their potential application to the field of this compound research. researchgate.net
| Principle of Green Chemistry | Application to this compound Chemistry |
| 1. Prevention | Designing synthetic routes that minimize waste generation. |
| 2. Atom Economy | Maximizing the incorporation of all materials used in the synthesis into the final product. |
| 3. Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| 4. Designing Safer Chemicals | Designing this compound derivatives with reduced toxicity and enhanced stability. |
| 5. Safer Solvents and Auxiliaries | Utilizing benign solvents and minimizing the use of auxiliary substances. |
| 6. Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure whenever possible. |
| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |
| 8. Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce synthetic steps and waste. |
| 9. Catalysis | Employing catalytic reagents in preference to stoichiometric reagents. |
| 10. Design for Degradation | Designing this compound derivatives that can break down into innocuous products after their intended use. |
| 11. Real-time analysis for Pollution Prevention | Developing analytical methodologies to monitor and control syntheses in real-time to prevent the formation of by-products. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances used in a chemical process to minimize the potential for chemical accidents. |
Q & A
Q. What are best practices for statistically analyzing spectroscopic data from this compound experiments?
- Methodological Answer : Preprocess data (baseline correction, noise reduction) using software like Origin or Python libraries (SciPy). Apply multivariate analysis (PCA) to identify spectral trends. Report confidence intervals and effect sizes. Raw datasets should be archived in repositories (e.g., Zenodo) for peer validation .
科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17
Q. How should researchers structure discussion sections to address gaps in this compound’s mechanistic studies?
- Methodological Answer : Contextualize findings against prior work (e.g., "Our results contrast with Smith et al. (2020), possibly due to differing solvent systems"). Propose hypotheses for unresolved questions (e.g., "Steric effects may explain anomalous reaction pathways") and suggest follow-up experiments (e.g., isotopic labeling) .
Ethical and Reproducibility Standards
Q. What steps ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Publish detailed Supplementary Information with reagent lot numbers, instrument calibration data, and step-by-step workflows. Use checklists (e.g., ARRIVE guidelines) to document variables like stirring speed and humidity. Encourage third-party validation through open-lab initiatives .
Q. How can researchers critically evaluate the credibility of published data on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
